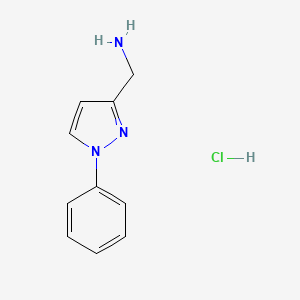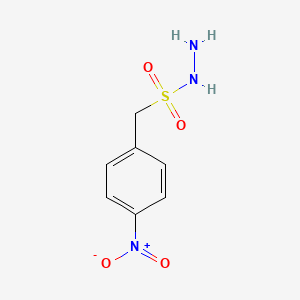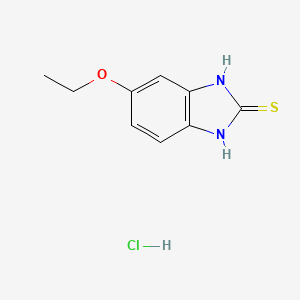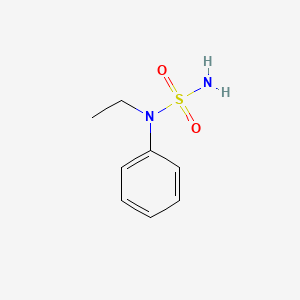
1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine
Overview
Description
1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, also known as DFMA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DFMA is a chiral compound, which means that it exists in two mirror-image forms that have different biological properties. In
Scientific Research Applications
Organic Light-Emitting Devices
- 2,4-difluorophenyl-functionalized arylamines, including compounds similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been utilized in organic light-emitting devices. They serve as hole-injecting/hole-transporting layers, enhancing device performance through improved efficiency and luminance due to the electron-withdrawing fluorinated substituents (Li et al., 2012).
Antifungal and Plant-Growth Activities
- Derivatives containing the 2,4-difluorophenyl unit have been synthesized and evaluated for antifungal and plant-growth-regulatory activities. These derivatives, similar to the compound , are instrumental in agricultural applications (Liu, Dai, & Fang, 2011).
Asymmetric Hydrophosphination Reactions
- Novel amine ligands, structurally related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized for use in chiral palladacycles. These complexes facilitate asymmetric hydrophosphination reactions, significant in stereoselective synthesis (Ding et al., 2010).
Analytical Chemistry and Chromatography
- Compounds such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, related to the query compound, are used in chromatography for separating enantiomeric isomers of amino acids and amine compounds. This demonstrates its significance in analytical chemistry and enantiomeric purity analysis (B'hymer, Montes-Bayón, & Caruso, 2003).
Polymer Synthesis and Gas Separation
- Hyperbranched polyimides, synthesized using triamine monomers related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, are employed in gas separation applications. These polymers are designed for efficient separation processes, showcasing the compound's relevance in material science (Fang, Kita, & Okamoto, 2000).
Anticancer Activity
- Derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester, structurally similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized with potent HDAC inhibitory properties, indicating potential anticancer activity. This illustrates the compound's importance in medicinal chemistry (Rayes et al., 2020).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6,10H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOBBVRPQDBLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine | |
CAS RN |
1021067-85-5 | |
| Record name | 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)

![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)




![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)